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molecular formula C11H14N2O3 B064539 4-(4-Nitrophenoxy)piperidine CAS No. 162402-39-3

4-(4-Nitrophenoxy)piperidine

Cat. No. B064539
M. Wt: 222.24 g/mol
InChI Key: JAHDECSRUJTQCB-UHFFFAOYSA-N
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Patent
US08912219B2

Procedure details

A solution of 4-(4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (10.0 g, 31.02 mmol) in DCM (50 mL) was treated with TFA (50 mL) and stirred at ambient temperature for 2 hours. The solvent was removed under vacuum, the residue basified with NH4OH and extracted into DCM (3×). The combined extracts were washed with brine, dried over Na2SO4 and concentrated under vacuum to afford the title compound (7.81 g, quantitative yield) as a yellow residue. 1H NMR (300 MHz, CDCl3) δ 8.18 (m, 2H), 6.94 (m, 2H), 4.52 (m, 1H), 3.18 (m, 2H), 2.79 (m, 2H), 2.38 (br s, 1H), 2.05 (m, 2H), 1.72 (m, 2H). LCMS (m/z, Method A) ES+ 223.1 [M+1]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[N+:21]([C:18]1[CH:19]=[CH:20][C:15]([O:14][CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:16][CH:17]=1)([O-:23])=[O:22]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM (3×)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.81 g
YIELD: CALCULATEDPERCENTYIELD 113.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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